Dorzolamide, (+/-)-(cis)-
Übersicht
Beschreibung
Dorzolamide, (+/-)-(cis)-, is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase inhibitor. It is primarily used to treat elevated intraocular pressure associated with open-angle glaucoma and ocular hypertension. This compound works by inhibiting the enzyme carbonic anhydrase in the ciliary process, which regulates ion balance and fluid pressure in the eyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dorzolamide involves multiple steps, starting from the preparation of the thieno[2,3-b]thiopyran-2-sulfonamide core. The key steps include:
Formation of the thieno[2,3-b]thiopyran ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonamide group: This is achieved through sulfonation reactions using reagents like chlorosulfonic acid.
Ethylamino and methyl substitutions: These are introduced via nucleophilic substitution reactions using ethylamine and methylating agents.
Industrial Production Methods: Industrial production of Dorzolamide typically involves optimizing the synthetic route for large-scale production. This includes:
Batch processing: Ensuring consistent reaction conditions and yields.
Purification: Using techniques like crystallization and chromatography to obtain high-purity Dorzolamide.
Quality control: Implementing rigorous testing to ensure the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Dorzolamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can modify the ethylamino and methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like ethylamine, methyl iodide, or other nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of Dorzolamide with modified functional groups, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Dorzolamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study carbonic anhydrase inhibition and sulfonamide chemistry.
Biology: Investigated for its effects on cellular ion balance and fluid regulation.
Medicine: Widely used in the treatment of glaucoma and ocular hypertension. It is also studied for its potential use in other conditions involving elevated intraocular pressure.
Industry: Utilized in the development of ophthalmic solutions and other pharmaceutical formulations.
Wirkmechanismus
Dorzolamide exerts its effects by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium. This inhibition reduces the secretion of hydrogen ions at the renal tubule, leading to increased renal excretion of sodium, potassium, bicarbonate, and water. Consequently, the production of aqueous humor is decreased, reducing intraocular pressure .
Vergleich Mit ähnlichen Verbindungen
Brinzolamide: Another carbonic anhydrase inhibitor used to treat glaucoma and ocular hypertension.
Acetazolamide: An oral carbonic anhydrase inhibitor used for various conditions, including glaucoma, epilepsy, and altitude sickness.
Methazolamide: Similar to acetazolamide, used for glaucoma and other conditions
Comparison:
Dorzolamide vs. Brinzolamide: Both are topical carbonic anhydrase inhibitors, but Dorzolamide is often preferred due to its lower incidence of local irritation.
Dorzolamide vs. Acetazolamide: Dorzolamide is used topically, while Acetazolamide is administered orally. Dorzolamide has fewer systemic side effects.
Dorzolamide vs. Methazolamide: Methazolamide is less commonly used and has a different side effect profile compared to Dorzolamide
Dorzolamide’s unique ability to inhibit carbonic anhydrase locally in the eye with minimal systemic effects makes it a valuable therapeutic agent in ophthalmology.
Biologische Aktivität
Dorzolamide, a topical carbonic anhydrase inhibitor (CAI), is primarily used to lower intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. This article delves into the biological activity of dorzolamide, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Dorzolamide selectively inhibits carbonic anhydrase II (CA-II), an enzyme crucial for the production of bicarbonate ions in the ciliary processes of the eye. By inhibiting CA-II, dorzolamide reduces bicarbonate formation, leading to decreased sodium and fluid transport, which ultimately lowers aqueous humor secretion and IOP. Its affinity for CA-II is approximately 4000-fold greater than that for carbonic anhydrase I (CA-I), making it a potent agent for managing elevated IOP .
Pharmacokinetics
Absorption and Distribution:
Dorzolamide is absorbed through the cornea and stroma upon topical application. Studies indicate that systemic absorption occurs, with significant accumulation in red blood cells (RBCs) due to binding with CA-II. The pharmacokinetic parameters are summarized in Table 1.
Parameter | Value |
---|---|
Bioavailability | High (topical) |
Plasma Protein Binding | ~33% |
Volume of Distribution | Limited data available |
Half-Life | Approximately 4 months post-systemic absorption |
Metabolism:
Dorzolamide is metabolized to N-desethyldorzolamide, which has reduced potency against CA-II but retains some inhibitory effects on CA-I. Both the parent compound and its metabolite are primarily excreted unchanged in urine .
Clinical Efficacy
Dorzolamide has been shown to effectively lower IOP when administered as a 2% ophthalmic solution three times daily. Clinical trials demonstrate a reduction in IOP ranging from 17% to 32% , depending on individual patient response . A comparative study highlighted that dorzolamide significantly improved retrobulbar blood flow compared to brinzolamide, suggesting enhanced delivery to target tissues .
Case Study Example:
In a randomized controlled trial involving 253 patients with poorly controlled glaucoma on timolol monotherapy, the fixed combination of dorzolamide and timolol showed superior IOP reduction compared to either drug alone. At the three-month mark, mean reductions were 10.6% for the combination therapy compared to 4.9% for dorzolamide alone and 6.7% for timolol alone .
Safety Profile
Dorzolamide is generally well-tolerated; however, some patients may experience ocular side effects such as burning/stinging upon instillation and conjunctival hyperemia. Systemic absorption can lead to rare adverse effects including renal complications in predisposed individuals . Long-term studies have not demonstrated significant genotoxicity or carcinogenicity associated with dorzolamide use .
Eigenschaften
IUPAC Name |
(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152786 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-90-5 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE, (CIS)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.